molecular formula C34H52FN7O7 B14083682 Bleximenib oxalate

Bleximenib oxalate

Cat. No.: B14083682
M. Wt: 689.8 g/mol
InChI Key: OYKHOVACUSUKFI-HZPIKELBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bleximenib oxalate is a potent and selective inhibitor of the interaction between the menin protein and the histone-lysine N-methyltransferase 2A (KMT2A) protein. This compound is primarily used in the treatment of various cancers, including leukemia, myelodysplastic syndrome, and myeloproliferative neoplasms . It is also being explored for its potential in treating diabetes .

Preparation Methods

The synthesis of Bleximenib oxalate involves several steps, including the formation of the core structure and subsequent functionalizationThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity .

Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the compound’s purity and activity. These methods often involve continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Bleximenib oxalate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings to ensure optimal reaction rates and yields . The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further explored for their biological activity .

Comparison with Similar Compounds

Bleximenib oxalate is unique in its high potency and selectivity for the menin-KMT2A interaction. Similar compounds include:

These compounds share a similar mechanism of action but differ in their chemical structures and specific applications. This compound stands out due to its high potency and selectivity, making it a valuable tool for both research and therapeutic applications .

Properties

Molecular Formula

C34H52FN7O7

Molecular Weight

689.8 g/mol

IUPAC Name

N-ethyl-5-fluoro-2-[[5-[2-[(3R)-6-[2-methoxyethyl(methyl)amino]-2-methylhexan-3-yl]-2,7-diazaspiro[3.4]octan-7-yl]-1,2,4-triazin-6-yl]oxy]-N-propan-2-ylbenzamide;oxalic acid

InChI

InChI=1S/C32H50FN7O3.C2H2O4/c1-8-40(24(4)5)31(41)26-18-25(33)11-12-28(26)43-30-29(34-22-35-36-30)38-15-13-32(19-38)20-39(21-32)27(23(2)3)10-9-14-37(6)16-17-42-7;3-1(4)2(5)6/h11-12,18,22-24,27H,8-10,13-17,19-21H2,1-7H3;(H,3,4)(H,5,6)/t27-;/m1./s1

InChI Key

OYKHOVACUSUKFI-HZPIKELBSA-N

Isomeric SMILES

CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=C(N=CN=N2)N3CCC4(C3)CN(C4)[C@H](CCCN(C)CCOC)C(C)C.C(=O)(C(=O)O)O

Canonical SMILES

CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=C(N=CN=N2)N3CCC4(C3)CN(C4)C(CCCN(C)CCOC)C(C)C.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.